molecular formula C15H28ClNO4 B13856261 tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate

tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate

Cat. No.: B13856261
M. Wt: 321.84 g/mol
InChI Key: JDRBKCUYHUIUOM-DTIOYNMSSA-N
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Description

Tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl ester, a chloro group, and a hydroxyhexanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of specific catalysts and reagents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles like NH3 . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution of the chloro group may result in various substituted derivatives .

Scientific Research Applications

Tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C15H28ClNO4

Molecular Weight

321.84 g/mol

IUPAC Name

tert-butyl (2S)-6-chloro-2-(2,2-dimethylpropanoylamino)-3-hydroxyhexanoate

InChI

InChI=1S/C15H28ClNO4/c1-14(2,3)13(20)17-11(10(18)8-7-9-16)12(19)21-15(4,5)6/h10-11,18H,7-9H2,1-6H3,(H,17,20)/t10?,11-/m0/s1

InChI Key

JDRBKCUYHUIUOM-DTIOYNMSSA-N

Isomeric SMILES

CC(C)(C)C(=O)N[C@@H](C(CCCCl)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC(C(CCCCl)O)C(=O)OC(C)(C)C

Origin of Product

United States

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